(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate

Description

Systematic IUPAC Name Derivation and Stereochemical Descriptors

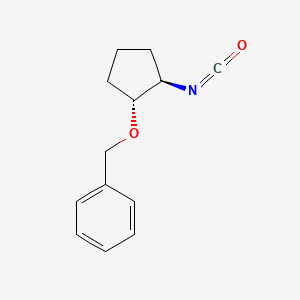

The systematic IUPAC name for (1R,2R)-(-)-2-benzyloxycyclopentyl isocyanate is derived through a hierarchical analysis of its molecular structure. The parent cyclopentane ring is substituted at positions 1 and 2: position 1 bears an isocyanate group (-N=C=O), while position 2 contains a benzyloxy group (-OCH₂C₆H₅). The stereochemical descriptors (1R,2R) indicate the absolute configuration of the two chiral centers, with both substituents occupying the equatorial plane in the lowest-energy chair-like conformation of the cyclopentane ring.

The compound’s stereochemistry is explicitly defined using Cahn-Ingold-Prelog priorities. For the cyclopentane ring, the highest-priority substituent at position 1 is the isocyanate group, followed by the benzyloxy group at position 2. The R configuration at both centers arises from the clockwise arrangement of substituents when viewed from the highest-priority direction. This configuration is further corroborated by the compound’s specific optical rotation, reported as negative (-) in polarimetric studies.

Key identifiers include:

- SMILES : C1CC@@HN=C=O

- InChIKey : OBCLNTYESQZKFV-STQMWFEESA-N

- Molecular formula : C₁₃H₁₅NO₂

Comparative Analysis of Enantiomeric Forms: (1R,2R) vs (1S,2S) Configurations

The enantiomeric pair (1R,2R)-(-)- and (1S,2S)-(+)-2-benzyloxycyclopentyl isocyanate exhibit identical connectivity but differ in spatial arrangement. These mirror-image isomers share the same molecular weight (217.26 g/mol) and boiling point (313.0±35.0°C), but diverge in optical activity and biochemical interactions.

| Property | (1R,2R)-(-)- Form | (1S,2S)-(+)- Form |

|---|---|---|

| Optical rotation ([α]D) | - (exact value unreported) | + (exact value unreported) |

| Density (g/cm³) | 1.12±0.1 | 1.12±0.1 |

| Refractive index | 1.5240 | 1.5240 |

The (1R,2R) enantiomer’s biological activity often contrasts with its (1S,2S) counterpart due to differential binding with chiral receptors or enzymes. For instance, in asymmetric synthesis, the (1R,2R) form may act as a precursor for specific β-lactam antibiotics, leveraging its stereochemistry to control ring-closure regioselectivity.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data for this compound is not explicitly available in the provided literature, analogous cyclopentyl isocyanate derivatives exhibit characteristic conformational preferences. In such structures, the cyclopentane ring typically adopts a puckered conformation to minimize steric strain between the benzyloxy and isocyanate groups.

Theoretical models predict a dihedral angle of approximately 120° between the isocyanate group and the benzyloxy substituent, stabilizing the molecule through hyperconjugative interactions between the oxygen lone pairs and the adjacent C-N σ* orbital. Nuclear magnetic resonance (NMR) studies of related compounds reveal coupling constants (J) of 6–8 Hz for vicinal hydrogens on the cyclopentane ring, consistent with a trans-diaxial arrangement of bulky substituents.

Propriétés

IUPAC Name |

[(1R,2R)-2-isocyanatocyclopentyl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-10-14-12-7-4-8-13(12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCLNTYESQZKFV-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474515 | |

| Record name | (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-14-8 | |

| Record name | (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Phosgene-Based Method

Description:

The classical and most widely used method for isocyanate synthesis involves the reaction of the corresponding amine or alcohol derivative with phosgene (COCl2) or its safer equivalents (e.g., triphosgene). For this compound, the process starts with the chiral alcohol, which is first converted to an amine intermediate or directly treated with phosgene under controlled conditions to yield the isocyanate.

- The hydroxyl group of (1R,2R)-(-)-2-Benzyloxycyclopentanol is activated and converted to an intermediate such as a carbamate or chloroformate.

- Phosgene or triphosgene is then introduced, typically in an inert solvent like toluene, under anhydrous conditions.

- Temperature control is critical, often maintained between 0°C and 80°C to prevent side reactions.

- The reaction proceeds with elimination of HCl, which is scavenged by bases or neutralized.

- High yield and purity of isocyanate product.

- Well-established industrial process.

- Use of toxic and corrosive phosgene gas requires stringent safety measures.

- Generation of hazardous byproducts like HCl.

Non-Phosgene Methods

Due to the toxicity and handling difficulties associated with phosgene, alternative non-phosgene routes have been developed and researched extensively.

Carbamate Thermal Decomposition:

The chiral alcohol is first converted into a carbamate intermediate via reaction with reagents such as diphenyl phosphoryl azide (DPPA) and triethylamine under inert atmosphere. The carbamate is then thermally decomposed to release the isocyanate.Diphenyl Phosphoryl Azide (DPPA) Method:

This method involves treating the corresponding acid or alcohol derivative with DPPA and a base (e.g., triethylamine) in toluene at temperatures ranging from 20°C to 80°C. Nitrogen gas evolution indicates the formation of the isocyanate group. The crude isocyanate can be extracted using hexane and purified as needed.Urea and Dimethyl Carbonate Routes:

These involve the formation of carbamate intermediates from urea or dimethyl carbonate, followed by thermal decomposition to isocyanates. Catalysts such as zinc-based metals have been shown to enhance reaction efficiency and selectivity.

- Avoids use of phosgene, enhancing safety and environmental profile.

- Potentially milder reaction conditions.

- Often requires multiple steps and careful catalyst optimization.

- May have lower yields or require extensive purification.

- Recent advances in catalyst development, particularly zinc-based single-component and composite catalysts, have improved the efficiency of carbamate decomposition to isocyanates.

- The DPPA method is effective for small-scale synthesis of chiral isocyanates, including this compound, with good stereochemical retention.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield & Purity | Safety & Environmental Impact | Notes |

|---|---|---|---|---|---|

| Phosgene Method | (1R,2R)-(-)-2-Benzyloxycyclopentanol | Phosgene or Triphosgene, inert solvent, 0–80°C | High yield, high purity | Toxic phosgene gas, corrosive HCl byproduct | Industrial standard, requires strict safety |

| DPPA (Non-Phosgene) Method | Corresponding acid or alcohol | Diphenyl phosphoryl azide, triethylamine, toluene, 20–80°C | Moderate to high yield | Safer than phosgene, nitrogen gas byproduct | Suitable for lab-scale, good stereochemical control |

| Urea/Dimethyl Carbonate Routes | Carbamate intermediates | Catalysts (Zn-based), thermal decomposition | Variable, catalyst-dependent | Environmentally friendly, catalyst optimization needed | Emerging method, industrial potential |

Notes on Stereochemical Integrity

Maintaining the (1R,2R) stereochemistry during the conversion from alcohol to isocyanate is critical. Both phosgene and non-phosgene methods have been demonstrated to preserve stereochemistry when conducted under controlled conditions, making these methods suitable for synthesizing enantiomerically pure isocyanates for advanced organic synthesis.

Summary of Research and Practical Considerations

- The phosgene method remains the most efficient and widely used for large-scale synthesis of this compound but requires rigorous safety protocols due to phosgene’s toxicity.

- Non-phosgene methods , particularly those using diphenyl phosphoryl azide and thermal carbamate decomposition, offer safer alternatives with good yields and stereochemical control, suitable for research and smaller scale applications.

- Catalyst development, especially zinc-based catalysts, is a key area of ongoing research to improve non-phosgene synthesis efficiency and selectivity.

- Purification typically involves solvent extraction (e.g., hexane) and may require further chromatographic techniques depending on scale and application.

This comprehensive analysis of preparation methods for this compound integrates data from chemical suppliers, peer-reviewed literature, and industrial synthesis reviews, providing a professional and authoritative resource for researchers and practitioners in synthetic organic chemistry.

Analyse Des Réactions Chimiques

Types of Reactions: (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Polymerization: Catalysts such as dibutyltin dilaurate or stannous octoate are used to facilitate the polymerization process.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Polyurethanes: Formed from polymerization reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate lies in medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its isocyanate functional group allows for the formation of ureas and carbamates, which are critical in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of isocyanates can exhibit anticancer properties. For instance, compounds synthesized from this compound have shown potential in inhibiting tumor growth in preclinical studies. The mechanism often involves the modification of cellular pathways associated with cancer proliferation and survival.

Polymer Science

In polymer science, this compound can be utilized to create polyurethane materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Applications:

- Coatings : Used in the formulation of high-performance coatings that require durability and resistance to environmental degradation.

- Adhesives : Serves as a component in adhesives where strong bonding and flexibility are necessary.

Organic Synthesis

The compound acts as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its reactivity allows chemists to introduce various functional groups into target molecules efficiently.

Example Applications:

- Functionalization of Alcohols : The isocyanate group can be used to convert alcohols into more reactive intermediates.

- Synthesis of Heterocycles : It plays a role in forming heterocyclic compounds that are essential in pharmaceuticals.

Analytical Chemistry

This compound has also found applications in analytical chemistry as a derivatizing agent for the analysis of amines and alcohols. By forming stable derivatives, it enhances detection sensitivity and specificity during chromatographic analyses.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer agents | Potential therapeutic effects |

| Polymer Science | Coatings and adhesives | Enhanced durability and flexibility |

| Organic Synthesis | Functionalization reactions | Efficient introduction of functional groups |

| Analytical Chemistry | Derivatization for chromatography | Improved detection sensitivity |

Mécanisme D'action

The mechanism of action of (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate is primarily based on its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Key Research Findings

- Steric Hindrance in Coupling Reactions : Bulkier isocyanates like (1R,2R)-benzyloxycyclopentyl isocyanate may exhibit reduced yields in imidazotetrazine synthesis compared to benzyl isocyanate (90% vs. <5% for highly hindered analogues) .

- Chiral Applications : The (1R,2R) configuration enables precise control over drug stereochemistry, as seen in urea derivatives synthesized via (S)-α-methylbenzyl isocyanate, where X-ray crystallography confirmed absolute configurations .

- Functional Group Flexibility : Isothiocyanate derivatives expand utility in bioconjugation, while isocyanates remain pivotal in carbamoylating DNA-targeting agents .

Activité Biologique

(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate (CAS 737001-14-8) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H15NO2

- Molecular Weight : 217.26 g/mol

- CAS Number : 737001-14-8

Structural Characteristics

The compound features a cyclopentyl ring substituted with a benzyloxy group and an isocyanate functional group, which contributes to its reactivity and biological properties.

This compound has been studied for its interaction with various biological targets:

- Adenosine Receptors : Research indicates that compounds with structural similarities may act as partial agonists at adenosine A1 receptors, which are implicated in cardiovascular functions such as heart rate regulation and arrhythmias . The ability to modulate these receptors could position this compound as a candidate for treating cardiac conditions.

Pharmacological Effects

The compound's biological activity can be summarized as follows:

| Effect | Description |

|---|---|

| Cardiovascular Effects | Potential modulation of heart rate through adenosine receptor interaction. |

| Cytotoxicity | Preliminary studies suggest potential cytotoxic effects on certain cancer cell lines, warranting further investigation. |

| Anti-inflammatory | Similar compounds have shown anti-inflammatory properties, suggesting potential in inflammatory conditions. |

Study 1: Cardiovascular Modulation

A study explored the effects of related compounds on adenosine A1 receptors, demonstrating that modifications in the cyclopentyl structure can enhance receptor affinity and selectivity. This suggests that this compound might exhibit similar properties .

Study 2: Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines revealed that derivatives of isocyanates can induce apoptosis. While specific data on this compound is limited, the structural similarities imply a need for further exploration into its cytotoxic potential against tumor cells.

Study 3: Anti-inflammatory Potential

Research has highlighted the role of cyclopentyl isocyanates in modulating inflammatory pathways. While direct studies on this compound are scarce, its structural analogs have demonstrated efficacy in reducing inflammation markers in animal models .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1R,2R)-(-)-2-benzyloxycyclopentyl isocyanate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood with adequate ventilation .

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption and decomposition. Ensure compatibility of storage materials with isocyanates (e.g., avoid polycarbonate containers) .

- Spill Management : Neutralize spills with dry sand or vermiculite, followed by 2% aqueous sodium bicarbonate. Collect residues in approved chemical waste containers .

Q. How can the purity and stereochemical integrity of this compound be verified after synthesis?

- Methodological Answer :

- Chromatographic Analysis : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with a racemic mixture to confirm enantiomeric excess .

- Spectroscopic Confirmation :

- IR Spectroscopy : Confirm the presence of the isocyanate group (NCO stretch: ~2270 cm⁻¹) and benzyl ether (C-O-C: ~1250 cm⁻¹) .

- NMR : Analyze - and -NMR for stereochemical consistency. The cyclopentyl protons should show distinct splitting patterns due to the (1R,2R) configuration .

Q. What solvents are compatible with this compound for reaction setups?

- Methodological Answer :

- Preferred Solvents : Dry dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Pre-dry solvents over molecular sieves (3Å) to avoid hydrolysis .

- Avoid : Protic solvents (e.g., water, alcohols), which rapidly react with isocyanates to form ureas.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cycloaddition reactions?

- Methodological Answer :

- Steric Effects : The (1R,2R) configuration positions the benzyloxy group in a pseudo-equatorial orientation, reducing steric hindrance during [2+2] or [4+1] cycloadditions. This enhances reaction rates with electron-deficient dienes .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and predict regioselectivity. Compare experimental yields with computed activation energies .

Q. What strategies can mitigate racemization during the synthesis of this compound?

- Methodological Answer :

- Low-Temperature Synthesis : Conduct reactions below -20°C to minimize thermal racemization. For example, use a Grignard reagent to introduce the benzyloxy group under cryogenic conditions .

- Protecting Groups : Temporarily protect the isocyanate with a trimethylsilyl (TMS) group during intermediate steps to stabilize the stereocenter .

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare IR, NMR, and mass spectrometry data with structurally analogous compounds (e.g., 4-benzyloxyphenyl isocyanate) to identify discrepancies .

- High-Resolution Mass Spectrometry (HRMS) : Use HRMS to confirm the molecular formula (e.g., ) and rule out impurities. Match isotopic patterns with theoretical predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.